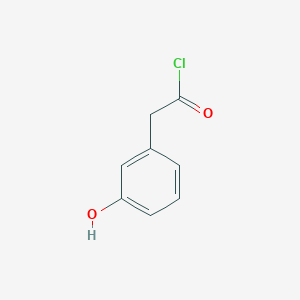

(3-Hydroxyphenyl)acetyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3-Hydroxyphenyl)acetyl chloride is a chemical compound with the molecular formula C8H7ClO2 and a molecular weight of 170.59 . It is used as a building block in chemical synthesis .

Molecular Structure Analysis

The molecular structure of this compound consists of an acetyl group (C=O) attached to a chloride atom and a phenyl ring with a hydroxyl group at the 3rd position .

Chemical Reactions Analysis

This compound, as an acyl chloride, is expected to participate in Friedel-Crafts acylation reactions . In these reactions, aromatic rings form C-C bonds when treated with acyl halides in the presence of a strong Lewis acid .

科学的研究の応用

Polymer Synthesis and Characterization

The synthesis and characterization of polymers derived from similar compounds, such as 3-acetyl-4-hydroxyphenyl acrylate, highlight the potential of (3-Hydroxyphenyl)acetyl chloride in polymer chemistry. These polymers can be modified to create metal-polymer complexes, demonstrating applications in materials science for developing new materials with specific thermal and structural properties. The polymer-metal complexes exhibit higher thermal stability and potential for use in various applications due to their crystalline nature and the ability to form specific structures like distorted octahedral and square planar configurations (Nanjundan, Selvamalar, & Jayakumar, 2004).

Advanced Oxidation Processes

In the field of environmental science, research on the degradation of pollutants, such as acetaminophen, using advanced oxidation processes (AOPs) suggests that halides, including chloride ions, play multiple roles in water and wastewater treatment. This indicates a potential application for this compound in studying the effects of chloride on AOPs, specifically how chloride ions might influence the degradation pathways and rates of organic pollutants (Li et al., 2015).

Organic Synthesis

The compound shows potential in organic synthesis, particularly in cross-coupling reactions. For instance, similar phenolic compounds have been used in the cross-coupling of potassium aryltrifluoroborates with organic chlorides in aqueous media, catalyzed by palladacycle derivatives. This suggests possible uses for this compound in developing new catalytic systems for organic synthesis, offering a pathway for creating biphenyl structures under environmentally friendly conditions (Alacid & Nájera, 2008).

Electrochemical Applications

Research into the electrocatalytic reduction of related arylethyl chlorides suggests applications for this compound in the synthesis of anti-inflammatory drugs through electrosynthesis. The presence of carbon dioxide enhances the electrocatalytic effect, leading to the formation of valuable organic acids, which are precursors to anti-inflammatory medications (Isse, Ferlin, & Gennaro, 2005).

Photocatalysis and Environmental Degradation

Studies on the degradation of organic pollutants, such as acetaminophen, using photocatalytic processes underscore the relevance of similar compounds in environmental remediation. The roles of different radicals, including those generated in the presence of chloride ions, highlight the intricate interactions that can influence pollutant degradation pathways, potentially guiding the design of more efficient photocatalytic degradation systems (Le et al., 2017).

Safety and Hazards

Acyl chlorides, including (3-Hydroxyphenyl)acetyl chloride, are typically corrosive and can cause severe skin burns and eye damage . They are also highly flammable . It’s important to handle them with appropriate safety measures, including wearing protective clothing and ensuring adequate ventilation .

特性

IUPAC Name |

2-(3-hydroxyphenyl)acetyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c9-8(11)5-6-2-1-3-7(10)4-6/h1-4,10H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUOVQLGZWUKEJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)CC(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B2646844.png)

![dimethyl 5-(4-methoxyphenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2646846.png)

![(1S,3R)-3-[(2S)-2-phenylpropanamido]cyclopentane-1-carboxylic acid](/img/structure/B2646847.png)

![ethyl 7-hydroxy-3-(4-methoxyphenyl)-8-[(3-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2646848.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2646850.png)

![7-(2,4-dichlorophenyl)-2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2646856.png)

![2-Chloro-1-[3-(trifluoromethyl)morpholin-4-yl]propan-1-one](/img/structure/B2646857.png)

![ethyl (2E)-3-methyl-2-({4-[(4-methylpiperidin-1-yl)sulfonyl]benzoyl}imino)-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B2646859.png)

![2-(4-chlorophenoxy)-N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide](/img/structure/B2646862.png)

![5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-N-({[(2,4-dichlorobenzyl)oxy]amino}methylene)-4,5-dihydro-3-isoxazolecarboxamide](/img/structure/B2646867.png)